N-cyclopropyl-2-methoxypyridine-3-carboxamide

Description

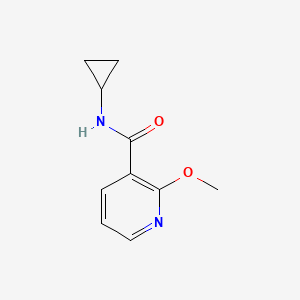

N-Cyclopropyl-2-methoxypyridine-3-carboxamide is a pyridine-based compound featuring a methoxy group at the 2-position and a cyclopropyl carboxamide moiety at the 3-position. The pyridine core provides a planar aromatic system, while the methoxy and cyclopropyl groups may influence electronic properties, solubility, and metabolic stability. The compound’s molecular formula is inferred as C₁₀H₁₃N₂O₂, with a molecular weight of approximately 193.23 g/mol, though explicit experimental data is absent in the provided evidence .

Properties

IUPAC Name |

N-cyclopropyl-2-methoxypyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-14-10-8(3-2-6-11-10)9(13)12-7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPUUZGQILXYJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-methoxypyridine-3-carboxamide typically involves the use of cyclopropylamine and 2-methoxynicotinic acid as starting materials. The reaction proceeds through an amide bond formation, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for higher yields and purity. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-methoxypyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted nicotinamides.

Scientific Research Applications

N-cyclopropyl-2-methoxypyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and enzyme inhibition.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-methoxypyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, including alterations in metabolic pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Research Findings and Limitations

Current data on both compounds are sparse. LY2033298 is noted for high purity (≥98% by HPLC) but lacks disclosed pharmacological data .

Biological Activity

N-Cyclopropyl-2-methoxypyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and implications for drug development.

Structural Characteristics

This compound is characterized by:

- A cyclopropyl group attached to a pyridine ring.

- A methoxy substituent at the 2-position.

- A carboxamide functional group at the 3-position.

The molecular formula is CHNO, which allows it to engage in various biochemical interactions critical for its biological activity.

The compound has been identified as a potent and selective dual inhibitor of salt-inducible kinases 2 and 3 (SIK2 and SIK3). These kinases are implicated in numerous pathological conditions, including autoimmune and inflammatory diseases. By inhibiting these kinases, this compound may modulate key signaling pathways involved in inflammation and immune response .

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against SIK2 and SIK3, with selectivity over SIK1. The compound's IC values for SIK2 and SIK3 are reported to be in the low nanomolar range, demonstrating its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of various substituents on the pyridine scaffold, influencing both potency and selectivity. For instance, modifications to the cyclopropyl amide group have been shown to enhance inhibition potency while maintaining selectivity against undesired isoforms .

| Compound | IC (SIK2) | IC (SIK3) | Selectivity Ratio (SIK2/SIK1) |

|---|---|---|---|

| This compound | Low nM | Low nM | High |

| Difluoroazetidine derivative | Moderate nM | Moderate nM | Moderate |

| N-Methylpiperazine derivative | High nM | High nM | Low |

Anti-inflammatory Activity

In a study focusing on autoimmune diseases, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. The compound effectively modulated T-cell proliferation, with an IC of approximately 6.8 μg/mL, comparable to established anti-inflammatory drugs .

Anticancer Properties

Preliminary investigations into the anticancer properties of this compound have shown promise. It demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings warrant further exploration into its role as an anticancer therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-cyclopropyl-2-methoxypyridine-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Multi-step synthesis typically involves coupling cyclopropylamine with a pyridine-carboxamide precursor under nucleophilic substitution or condensation reactions. Key reagents include catalysts like triethylamine and solvents such as diglyme, with temperature control (e.g., reflux) to enhance yield .

- Optimization :

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirms cyclopropyl and methoxy substituents via characteristic splitting patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 242.3 for related analogs) .

- HPLC : Assesses purity (>98% recommended for biological assays) .

Q. What precautions are necessary for handling and storing this compound in research settings?

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential acute toxicity (Category 4 for oral/dermal exposure) .

- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent degradation; monitor stability via periodic NMR/HPLC checks .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s interaction with biological targets?

- Methodology : Use AutoDock Vina for binding affinity simulations. Prepare the ligand (compound) and receptor (e.g., enzyme active site) in PDBQT format, run multithreaded docking, and validate results with experimental IC₅₀ assays .

- Example Workflow :

Q. What strategies resolve contradictions in biological activity data across studies?

- Approach :

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls .

- Meta-Analysis : Compare IC₅₀ values under varying pH/temperature conditions to identify confounding factors .

- Case Study : Discrepancies in enzyme inhibition may arise from assay pH differences; validate via isothermal titration calorimetry (ITC) .

Q. How can structure-activity relationship (SAR) studies guide pyridine ring modifications?

- Key Modifications :

| Substituent | Biological Impact | Reference |

|---|---|---|

| Methoxy → Ethoxy | Alters lipophilicity (logP +0.5) and CYP450 affinity | |

| Cyclopropyl → Trifluoromethyl | Enhances metabolic stability but may reduce solubility |

- Experimental Design : Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions; screen using high-throughput SPR (surface plasmon resonance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.